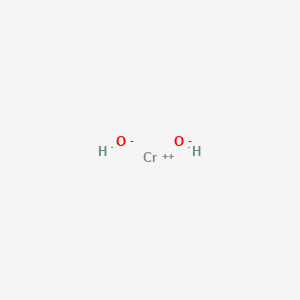
1-(2-Chlorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of the antimalarial agents that address multiple stages of the Plasmodium falciparum life cycle, which is highly desirable for implementing malaria elimination strategies .
Synthesis Analysis
In-depth structure-activity relationship studies and cytotoxicity evaluation led to the selection of a compound for further biological investigation .Molecular Structure Analysis
The compound has a complex structure that includes a furan ring and a piperidine ring .Chemical Reactions Analysis
The compound showed inhibitory activity of Ba 2+ current through Ca v 1.2 channels .Physical And Chemical Properties Analysis
The compound significantly prolonged atrioventricular conduction time in Langendorff-isolated rat hearts .Scientific Research Applications
Applications in Neuropharmacology and Pain Management
- Urea derivatives have been investigated for their roles in modulating neurotransmitter receptors and neuronal excitability. One study explored the effects of a cannabinoid CB1 receptor allosteric antagonist with a similar structural motif, highlighting its potential in reducing CB1 receptor ligand efficacy in the cerebellum, suggesting applications in CNS disease treatment (Wang, Horswill, Whalley, & Stephens, 2011).
Contributions to Organic Synthesis and Chemical Analysis
- Urea derivatives have also been synthesized and studied for their structural and conformational characteristics, providing insights into their potential applications in designing more effective compounds for various uses. This includes their roles in facilitating specific reactions or serving as intermediates in synthetic pathways (Iriepa, Gil-Alberdi, Gálvez, Iarriccio, Bellanato, & Carmona, 1997).
Nonlinear Optical Properties and Materials Science
- Research on chlorophenyl and furan-2-ylmethyl derivatives has demonstrated significant electro-optic properties, such as high second and third harmonic generation values, indicating potential applications in optoelectronic device fabrications. This suggests their utility in developing materials with superior optical properties for technology applications (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).
Inhibitory Effects on Corrosion
- Studies on Mannich bases derived from urea have explored their efficacy as corrosion inhibitors, demonstrating their potential in protecting metal surfaces in acidic environments. This highlights their application in industrial chemistry and materials protection (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c19-16-5-1-2-6-17(16)21-18(23)20-12-14-7-9-22(10-8-14)13-15-4-3-11-24-15/h1-6,11,14H,7-10,12-13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUMCHXKESOXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2964398.png)
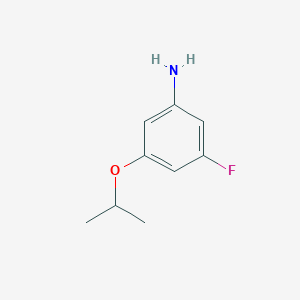
![Methyl 4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2964400.png)

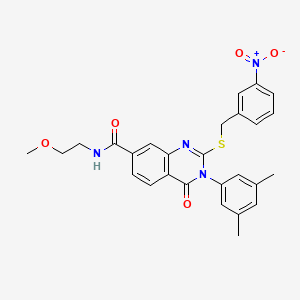
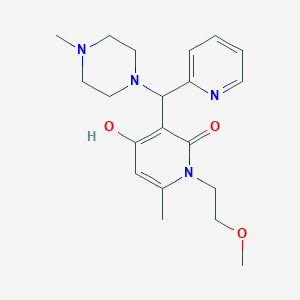
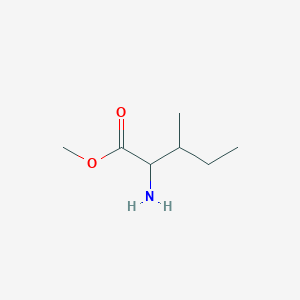
![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2964408.png)
![1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2964411.png)
![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)
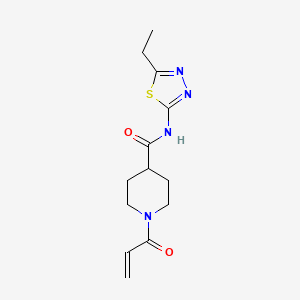
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2964416.png)
